molecular formula C9H7ClN2 B3019832 8-Chloro-2-methyl-1,5-naphthyridine CAS No. 911389-21-4

8-Chloro-2-methyl-1,5-naphthyridine

Cat. No. B3019832
CAS RN: 911389-21-4
M. Wt: 178.62
InChI Key: GGHHDIKBFBPFHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various 1,8-naphthyridine derivatives has been explored through different chemical reactions. For instance, the synthesis of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) was achieved using a DBU catalyzed condensation reaction of 2-aminochromone-3-carboxaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one . Similarly, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a multi-step process including reduction, regiosselective deprotonation, methylation, and selenation . Additionally, the synthesis of 1,8-naphthyridin-5-one derivatives was described using an intramolecular 1,3-dipolar cycloaddition reaction , and a Vilsmeier-Haack type reaction was employed to synthesize 2-chloro-3-formyl-1,8-naphthyridine .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been characterized using various spectroscopic techniques. For MBCND, Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry, and spectroscopic methods such as IR, 1H NMR, and mass spectra were used for structural deduction . The structure of di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate was determined by X-ray diffraction .

Chemical Reactions Analysis

The reactivity of 1,8-naphthyridine derivatives with nucleophiles has been studied, revealing the possibility of obtaining mono- and di-amino-substituted derivatives under different experimental conditions . Furthermore, the synthesis of novel functionalized 1,8-naphthyridine derivatives involved cascade reactions of 2-chloroquinoline-3-carbaldehyde with enaminones or cyclic 1,3-dicarbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,8-naphthyridine derivatives have been analyzed through various studies. The electronic absorption spectra of MBCND were measured in polar and nonpolar solvents, and the observed bands were discussed using TD-DFT calculations . The nonlinear optical properties (NLO) and natural bonding orbital (NBO) analysis of MBCND were also performed . The antiproliferative properties of novel functionalized 1,8-naphthyridine derivatives were evaluated in vitro against cancer cells, with several compounds exhibiting high activities .

Future Directions

The future directions for research on 8-Chloro-2-methyl-1,5-naphthyridine and related compounds could involve further exploration of their synthesis, reactivity, and potential applications in medicinal chemistry . Given their diverse biological activities , these compounds may have significant potential for the development of new therapeutic agents.

properties

IUPAC Name

8-chloro-2-methyl-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-8-9(12-6)7(10)4-5-11-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHHDIKBFBPFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-methyl-1,5-naphthyridine

Synthesis routes and methods

Procedure details

The suspension of 6-methyl-[1,5]naphthyridin-4-ol (1.60 g, 9.99 mmol) in POCl3 (25 mL) was heated under refluxing for 2 hrs. After cooling to room temperature, the reaction mixture was quenched with ice water and basified with NH4OH followed by extraction with AcOEt. The organic layer was washed with brine and dried over NaSO4, and concentrated to give 8-chloro-2-methyl-[1,5]naphthyridine as a brown solid (1.2 g, 67%). HR-MS-EI (+) m/e calcd for C9H7N2Cl (M+) 178.0298. found 178.0297.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

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